2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC14977311
Molecular Formula: C20H21BrN2O3
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21BrN2O3 |
|---|---|
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | 2-(5-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-12-16(21)4-5-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24) |
| Standard InChI Key | KJPSEXDNBNEJPM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC |
Introduction
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound includes a brominated indole moiety and an acetamide functional group, which contribute to its unique chemical properties and potential therapeutic applications.
Synthesis
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the indole ring and the attachment of the dimethoxyphenyl group. Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity.
Biological Activity
Preliminary studies suggest that 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may interact with various biological targets, including enzymes and receptors. The indole structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its biological efficacy. This compound has potential applications in treating diseases such as cancer and neurological disorders.
Related Compounds
Several compounds share structural similarities with 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | Similar to the target compound but with bromine at the 6-position | Different bromine position affects reactivity |
| 2-(5-bromo-1H-indol-3-yl)acetamide | Lacks the phenyl ethyl group; simpler structure | Reduced complexity compared to the target compound |
| N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromoindol-1-yl)acetamide | Contains an acetylamino group | Enhances biological activity |
Applications
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research and industry, primarily due to its potential therapeutic properties. Its unique structural features make it a subject of ongoing research in various scientific domains.
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